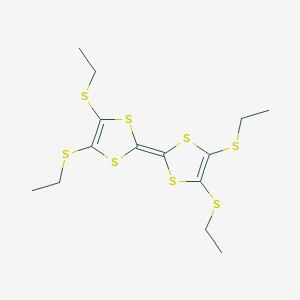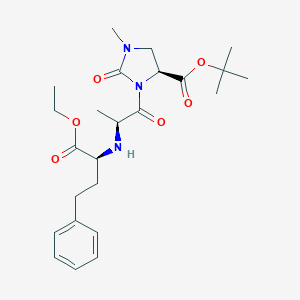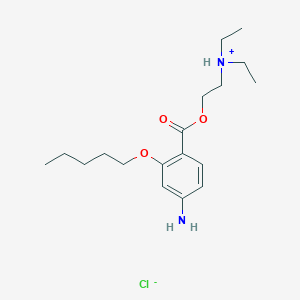
4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride, also known as procaine, is a local anesthetic drug that is commonly used in medical procedures. It was first synthesized in 1905 by Alfred Einhorn, a German chemist. Since then, it has been widely used in various medical procedures due to its effectiveness and low toxicity.
Mecanismo De Acción
Procaine works by blocking the influx of sodium ions into the nerve cells, which prevents the generation and conduction of nerve impulses. This results in a loss of sensation in the area where the drug is applied.
Efectos Bioquímicos Y Fisiológicos
Procaine has been shown to have antioxidant properties, which can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Procaine is a widely used local anesthetic due to its low toxicity and effectiveness. However, it has a short duration of action and may cause allergic reactions in some individuals.
Direcciones Futuras
1. Development of new local anesthetics with longer duration of action and fewer side effects.
2. Investigation of the potential therapeutic uses of 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride in the treatment of various diseases.
3. Study of the mechanisms underlying the antioxidant and anti-inflammatory effects of 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride.
4. Development of new methods for synthesizing 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride and other local anesthetics.
5. Investigation of the potential use of 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride as a tool for studying the mechanisms of action of other drugs.
Métodos De Síntesis
Procaine is synthesized by reacting p-aminobenzoic acid with diethylaminoethanol in the presence of hydrochloric acid. The resulting product is then esterified with pentanol to form 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride.
Aplicaciones Científicas De Investigación
Procaine has been extensively used in scientific research for its ability to block voltage-gated sodium channels, resulting in local anesthesia. It has also been used as a tool to study the mechanisms of action of other local anesthetics.
Propiedades
Número CAS |
100311-09-9 |
|---|---|
Nombre del producto |
4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride |
Fórmula molecular |
C18H31ClN2O3 |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
2-(4-amino-2-pentoxybenzoyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-4-7-8-12-22-17-14-15(19)9-10-16(17)18(21)23-13-11-20(5-2)6-3;/h9-10,14H,4-8,11-13,19H2,1-3H3;1H |
Clave InChI |
LQXYIGKYIURAAX-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)N)C(=O)OCC[NH+](CC)CC.[Cl-] |
SMILES canónico |
CCCCCOC1=C(C=CC(=C1)N)C(=O)OCC[NH+](CC)CC.[Cl-] |
Sinónimos |
2-(4-amino-2-pentoxy-benzoyl)oxyethyl-diethyl-azanium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



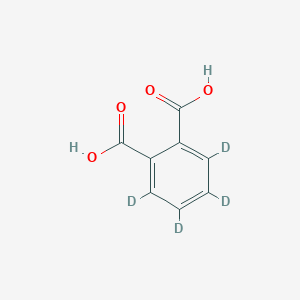
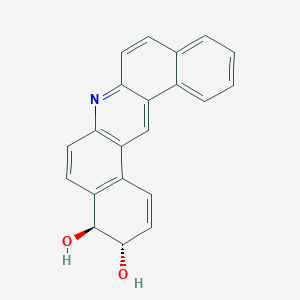
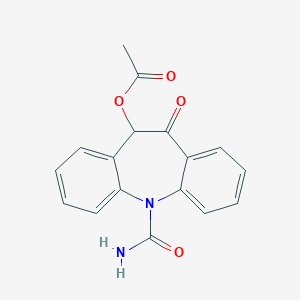
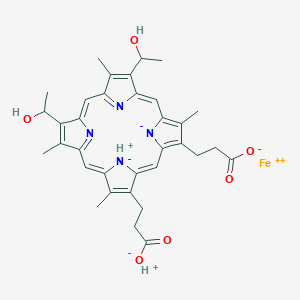
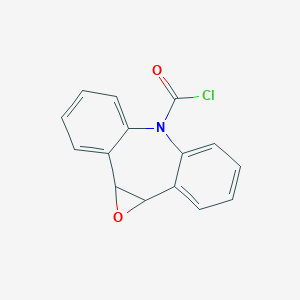
![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)
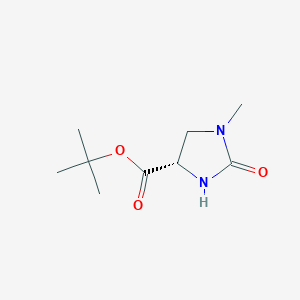

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)
